Phenyl acetoacetate

Übersicht

Beschreibung

Phenyl acetoacetate is an organic compound that belongs to the class of β-keto esters. It is characterized by the presence of both a phenyl group and an acetoacetate moiety. This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl acetoacetate can be synthesized through the transesterification of methyl acetoacetate with phenol. The reaction typically involves the use of a catalyst such as 4-dimethylaminopyridine (DMAP) and a base like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using similar transesterification methods but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Aminolysis Reactions

Phenyl acetoacetate reacts with amines (e.g., polyethylenimine, PEI) through nucleophilic attack at the carbonyl carbon. Kinetic studies reveal:

-

Mechanism : A tetrahedral intermediate (T±) forms, with rate-determining steps dependent on amine basicity.

-

Bronsted plots : Linear slopes (~0.9) for less reactive esters indicate a concerted mechanism, while curved plots for nitro-substituted derivatives suggest stepwise pathways .

Kinetic Parameters :

| Amine (pKₙ) | Rate Constant (kₙ, M⁻¹s⁻¹) | Intermediate Lifetime (ms) |

|---|---|---|

| PEI (7.94) | 1.2 × 10⁻³ | 12.5 |

| PEI (9.02) | 3.8 × 10⁻⁴ | 26.3 |

Arylation via Suzuki Coupling

CuI-catalyzed arylation of this compound with aryl halides produces biaryl derivatives. Density functional theory (DFT) studies show:

-

Catalytic cycle : CuI facilitates oxidative addition and transmetallation, lowering the energy barrier from 212.76 kcal/mol (uncatalyzed) to 39.85 kcal/mol .

-

Solvent effects : Dimethyl sulfoxide (DMSO) stabilizes intermediates, enhancing yields .

Representative Reaction :

Yield : 72% .

Cyclocondensation with Hydrazines

Reactions with hydrazine derivatives yield nitrogen-containing heterocycles:

-

With cyanoacetyl hydrazine : Forms pyridazine (4) or pyrazole (5) derivatives under varying conditions .

-

Mechanism : Hydrazone formation followed by intramolecular cyclization (Michael addition) .

Synthetic Conditions :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Cyanoacetyl hydrazine | NH₄OAc, 140°C | Pyridazine derivative | 65 |

| Cyanoacetyl hydrazine | Et₃N, reflux | Pyrazole derivative | 58 |

Decarboxylation Pathways

While direct decarboxylation of this compound is less common, enzymatic studies on related phenylacetates reveal:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

Phenyl acetoacetate is widely utilized as a building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it an essential intermediate in the preparation of pharmaceuticals and agrochemicals. For example, it can be reacted with different reagents to yield heterocyclic compounds, such as 2-pyrone and 4-pyrone derivatives, by employing acid catalysis to steer the reaction towards specific products .

Synthesis of Heterocycles

Biological Applications

Precursor for Bioactive Compounds

In biological research, this compound serves as a precursor for synthesizing biologically active compounds. Its derivatives have been explored for potential therapeutic properties. For instance, phenylhydrazone derivatives synthesized from ethyl acetoacetate have shown promising antiplatelet activity, indicating their potential use as new antiplatelet agents .

Mechanism of Action

The compound is involved in biochemical pathways related to the metabolism of phenylalanine and phenylacetate. Its role in bacterial catabolism highlights its importance in microbial metabolism .

Medicinal Chemistry

Therapeutic Potential

Research has indicated that derivatives of this compound may exhibit therapeutic properties. For example, modifications of acetoacetate have been shown to inhibit voltage-dependent calcium channels (VDCCs) in neuronal cells, suggesting potential applications in epilepsy treatment . The analog 2-phenylbutyrate derived from acetoacetate demonstrated significant antiseizure effects in vivo.

Industrial Applications

Pharmaceuticals and Agrochemicals

This compound is used extensively in the pharmaceutical industry for producing various drugs. Its derivatives are also employed in agrochemical formulations and dye production due to their reactive nature and ability to undergo various chemical transformations .

Case Studies

-

Antiplatelet Activity of Derivatives

- A study synthesized fourteen phenylhydrazone derivatives from ethyl acetoacetate, which were evaluated for their antiplatelet effects. The results indicated that derivatives with electron-releasing substituents exhibited better inhibition against platelet aggregation induced by Arachidonic Acid (AA) .

- Neuronal Inhibition Studies

Wirkmechanismus

The mechanism of action of phenyl acetoacetate involves its ability to undergo enolization, forming an enolate intermediate. This intermediate can participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Vergleich Mit ähnlichen Verbindungen

Methyl acetoacetate: Similar in structure but with a methyl group instead of a phenyl group.

Ethyl acetoacetate: Similar but with an ethyl group.

Phenyl acetate: Lacks the β-keto functionality.

Uniqueness: Phenyl acetoacetate is unique due to the presence of both a phenyl group and a β-keto ester functionality, which imparts distinct reactivity and versatility in organic synthesis compared to its analogs .

Biologische Aktivität

Phenyl acetoacetate (PAA) is an organic compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of PAA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

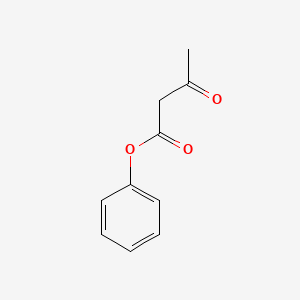

This compound is an ester formed from the reaction of phenylacetic acid and acetic anhydride. Its chemical structure is represented as follows:

This compound exhibits a range of properties that contribute to its biological activity, including its ability to act as a precursor in the synthesis of various pharmaceuticals.

Mechanisms of Biological Activity

- Enzyme Inhibition : PAA and its metabolites have been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies indicate that phenylpyruvate, a metabolite of phenylalanine, inhibits enzymes such as 3-hydroxybutyrate dehydrogenase and acetoacetyl-CoA thiolase, which are crucial for ketone body utilization in the brain .

- Neuroprotective Effects : Research has demonstrated that acetoacetate, a related compound, can inhibit voltage-dependent calcium channels (VDCCs) in neuronal cells, leading to reduced excitatory postsynaptic currents (EPSCs) and seizure suppression in animal models . This suggests that this compound may share similar neuroprotective properties.

- Anti-Inflammatory Activity : PAA has been implicated in modulating inflammatory responses through the activation of free fatty acid receptor 2 (FFAR2). Studies show that acetoacetate activates human neutrophils via FFAR2, leading to increased production of reactive oxygen species and enhanced cell migration . This indicates potential applications in treating inflammatory diseases.

Case Study 1: Antiplatelet Activity

A study synthesized various phenylhydrazone derivatives from ethyl acetoacetate and evaluated their antiplatelet activities. The results indicated that derivatives with electron-releasing substituents exhibited significant inhibition of platelet aggregation induced by arachidonic acid (AA) and adenosine diphosphate (ADP) . The para-hydroxyphenylhydrazine derivative showed the highest activity, suggesting that modifications to the PAA structure can enhance its therapeutic efficacy.

Case Study 2: Antimicrobial Properties

Research involving ferrocene-containing acetoacetates revealed promising antimicrobial activity against several bacterial strains. The study highlighted the potential use of PAA derivatives as antimicrobial agents, particularly against Candida species . This opens avenues for developing new treatments for infections caused by resistant strains.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

phenyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFENPVAFZTUOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218729 | |

| Record name | Phenyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6864-62-6 | |

| Record name | Phenyl 3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6864-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of heterocyclic compounds can be synthesized using phenyl acetoacetate derivatives?

A1: this compound derivatives are versatile building blocks for synthesizing various heterocyclic compounds. For example, reacting different phenyl acetoacetates with 4-hydroxycoumarin, triacetic acid lactone, and 4-hydroxy-6-methyl-1,2-dihydro-2-pyridone yields both 2-pyrone and 4-pyrone derivatives. [] Interestingly, the reaction can be steered towards preferentially producing either the 2-pyrone or 4-pyrone product by adjusting the specific this compound ester used and by employing acid catalysis. []

Q2: Can you provide an example of how the disilylated dianion of methyl acetoacetate is used in synthesis?

A2: The disilylated dianion of methyl acetoacetate is a valuable reagent for constructing complex molecules. Researchers exploring a synthetic route for isotopically labeled orsellinic acid investigated the use of this dianion. [] They aimed to react it with a specific acid chloride, drawing inspiration from a previously reported synthesis of methyl olivetolate that utilized a similar strategy. []

Q3: Does the barium oxide/methanol system offer any advantages in the synthesis of β-keto esters like this compound?

A3: Yes, employing a barium oxide/methanol system presents a useful method for synthesizing β-keto esters like this compound. [] This approach involves reacting an excess of methyl acetoacetate with barium oxide, followed by acylation of the resulting barium complex using an acid chloride. Finally, the α-acyl β-keto ester is cleaved using methanol at a mild temperature to yield the desired β-keto ester. This procedure boasts good yields, as demonstrated by the synthesis of methyl 4-phenyl-3-oxobutanoate (69% yield), methyl 3-phenyl-3-oxopropionate (84% yield), methyl 4-cyclohexyl-3-oxobutanoate (67% yield), and methyl 3-oxooctadecanoate (74% yield). []

Q4: What is known about the keto-enol tautomerism of ethyl this compound?

A4: The keto-enol tautomerism of ethyl this compound is a fundamental chemical property of this compound. While there is limited information available in the provided abstracts to elaborate on specific findings, a paper titled "THE KETO—ENOL EQUILIBRIUM OF ETHYL ALPHA-PHENYL ACETOACETATE" likely delves deeper into the equilibrium constants, influencing factors, and spectroscopic characterization of these tautomers. []

Q5: Are there any reported photochemical reactions involving this compound derivatives?

A5: Photochemical reactions offer unique pathways for synthesizing complex molecules. Researchers have investigated the photoreactions of 2-(dialkylamino)ethyl esters of γ-oxo acids, which share some structural similarities with this compound. These studies highlight the influence of the stability and conformational flexibility of biradical intermediates formed during the photoreaction on the final product outcome. [] While not directly focused on this compound, these findings suggest potential avenues for exploring photochemical transformations involving this compound class.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.